Leucanthoside

描述

Contextualization within Flavonoid Research

Flavonoids are a large and diverse group of polyphenolic compounds found ubiquitously in plants. researchgate.net They are recognized for their significant antioxidant and free radical scavenging abilities, and numerous studies have explored their potential beneficial effects on human health, including anti-inflammatory, antiviral, anti-allergic, and protective roles against cardiovascular disease and certain pathologies. researchgate.net

Swertiajaponin is specifically classified as a flavone (B191248), a subclass of flavonoids. lipidmaps.org Its structure, featuring a C-glycosidic linkage, contributes to its unique properties and stability compared to O-glycosylated flavonoids. Research into flavonoids often involves identifying novel compounds, elucidating their structures, and investigating their biological activities and underlying mechanisms of action. Swertiajaponin fits within this research paradigm, with studies focusing on its specific effects, such as enzyme inhibition and antioxidant capacity. mdpi.comresearchgate.netnih.gov

Overview of Swertiajaponin's Natural Occurrence and Historical Relevance

Swertiajaponin has been reported to occur in several plant species. It is notably abundant in Swertia japonica and Cymbopogon citratus (lemongrass). mdpi.comnih.govnih.gov It has also been identified in Swertia pseudochinensis and Scabiosa stellata. nih.govmdpi.com The genus Swertia (Gentianaceae) has a long history of use in traditional medicine, particularly in Asian countries, for treating various ailments, including gastrointestinal symptoms. nih.govworldscientific.com Swertia japonica, in particular, is an important bitter stomachic in Japan. nih.govresearchgate.net While the traditional uses of the plants containing Swertiajaponin are documented, the specific historical relevance and targeted use of isolated Swertiajaponin itself in traditional practices are less widely reported in the academic literature.

Current Research Landscape and Identified Knowledge Gaps

Current academic research on Swertiajaponin is actively exploring its biological activities, particularly its antioxidant and enzyme inhibitory properties. Studies have demonstrated its potent antioxidant activity, showing it can suppress reactive oxygen species. researchgate.netnih.gov A significant area of research focuses on its inhibitory effect on tyrosinase, an enzyme involved in melanin (B1238610) synthesis and enzymatic browning in food. mdpi.comresearchgate.netnih.govglpbio.com Swertiajaponin has been identified as a strong tyrosinase inhibitor, with an IC50 value comparable to that of kojic acid, a known inhibitor. mdpi.comnih.govglpbio.comresearchgate.net Research suggests it inhibits tyrosinase through direct binding and by influencing signaling pathways like MAPK/MITF. nih.govglpbio.comoncotarget.com Furthermore, studies indicate its potential in inhibiting skin pigmentation and enzymatic browning in food products. mdpi.comresearchgate.netnih.gov

Despite these advances, several knowledge gaps remain. While its presence in certain plants is known, comprehensive data on the variation of Swertiajaponin concentration across different plant parts, growth stages, and geographical locations is not fully elucidated. mdpi.comresearchgate.net The bioavailability and metabolism of C-glycosylflavonoids like Swertiajaponin also require further investigation. nih.gov Although in vitro studies have shown promising biological activities, more in-depth in vivo research is needed to fully understand its efficacy and mechanisms within biological systems. researchgate.net The potential applications of Swertiajaponin in various fields, such as functional foods and cosmetics, are being explored, but further research is necessary to optimize its use and fully understand its potential benefits and limitations. researchgate.netnih.govoncotarget.com There is also a need for more research on the individual metabolites and their specific mechanisms of action. frontiersin.org

Here is a summary of some research findings on Swertiajaponin's biological activities:

| Activity | Description | Relevant Findings | Source |

| Antioxidant Activity | Ability to scavenge free radicals and suppress reactive oxygen species. | Exhibits strong ROS and ONOO- scavenging activities comparable to known antioxidants. nih.gov Markedly suppressed reactive oxygen species. researchgate.net | researchgate.netnih.gov |

| Tyrosinase Inhibition | Inhibition of the enzyme involved in melanin synthesis and enzymatic browning. | Strongest inhibitor among fifty tested flavonoids. nih.govresearchgate.net IC50 value of 43.47 μM against mushroom tyrosinase. mdpi.comnih.govglpbio.comresearchgate.net Inhibits skin pigmentation and melanin accumulation. mdpi.comnih.govoncotarget.com | mdpi.comnih.govglpbio.comresearchgate.netoncotarget.com |

| Anti-browning | Prevention of enzymatic browning in food products. | Efficiently blocked enzymatic browning in potatoes, possibly by binding to and inactivating polyphenol oxidase. researchgate.net | researchgate.net |

| Antimicrobial Activity | Activity against microorganisms. | Possesses antimicrobial activity. thegoodscentscompany.comtargetmol.com | thegoodscentscompany.comtargetmol.com |

| LDL Oxidation Inhibition | Inhibition of the oxidation of low-density lipoprotein. | Showed inhibitory effect on human LDL oxidation in vitro. nih.govchemfaces.com | nih.govchemfaces.com |

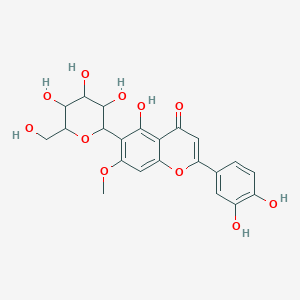

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVLXOYLQKCAME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6980-25-2 | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 °C | |

| Record name | Swertiajaponin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030569 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Methodologies for Swertiajaponin Isolation and Structural Elucidation

Extraction and Purification Techniques from Botanical Sources

Swertiajaponin is typically extracted from plant materials, particularly species of the Swertia genus, such as Swertia japonica and Swertia pseudochinensis nih.gov. The extraction process commonly utilizes organic solvents, with ethyl acetate (B1210297) being reported as effective .

Traditional extraction methods like maceration, infusion, and Soxhlet extraction using solvents such as methanol (B129727) and water have been employed for obtaining extracts containing swertiajaponin and other phytochemicals from plants like Swertia chirayita researchgate.net. These methods involve the use of solvents to dissolve and separate compounds from the plant matrix jpionline.orgmdpi.com. Factors influencing the efficiency of solvent extraction include the choice of solvent (polarity is crucial for targeting specific flavonoids like glycosides), extraction duration, temperature, and the ratio of sample to solvent mdpi.commdpi.com. Pre-treatment of the plant material, such as drying and grinding, increases the surface area and facilitates better extraction mdpi.com.

Following initial extraction, purification techniques are necessary to isolate swertiajaponin from the complex mixture of compounds present in the crude extract jpionline.org. Chromatographic techniques are widely used for this purpose jpionline.orgmdpi.com. These can include column chromatography, which separates compounds based on their differential partitioning between a stationary phase and a mobile phase jpionline.orgmdpi.com. Preparative High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic method used for the isolation and purification of compounds on a larger scale, offering high resolution and efficiency mdpi.comresearchgate.net.

Emerging "green" extraction techniques are also being explored for phytochemicals, which aim to improve efficiency while reducing environmental impact. These include methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) mdpi.comchemmethod.com. While the specific application of these methods solely for swertiajaponin extraction is subject to ongoing research and optimization, they represent advancements in obtaining bioactive compounds from plant sources mdpi.comchemmethod.com.

Advanced Spectroscopic and Chromatographic Methods for Structural Analysis

The structural elucidation of swertiajaponin relies heavily on advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, functional groups, and connectivity researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds like swertiajaponin researchgate.netrockymountainlabs.comiip.res.in. Both 1D NMR (such as ¹H NMR and ¹³C NMR) and 2D NMR experiments (including COSY, HSQC, and HMBC) are employed to assign signals to specific atoms within the molecule and establish their spatial relationships and connectivity researchgate.netrockymountainlabs.comresearchgate.net. Analysis of chemical shifts, coupling constants, and correlation patterns in NMR spectra allows for the complete mapping of the carbon-hydrogen framework and the identification of functional groups researchgate.netrockymountainlabs.com.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of swertiajaponin, which helps in confirming its molecular formula and providing clues about its structure researchgate.netrockymountainlabs.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) are commonly used for analyzing polar and relatively non-volatile compounds like flavonoid glycosides researchgate.net. The mass-to-charge ratio (m/z) of the parent ion and fragment ions obtained from MS experiments aids in verifying the proposed structure derived from NMR data researchgate.netuni.lu.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the swertiajaponin molecule, particularly the conjugated pi systems present in the flavone (B191248) backbone rockymountainlabs.comiip.res.inncl.edu.tw. UV spectra provide information about the chromophores present and can be used for quantitative analysis rockymountainlabs.comncl.edu.tw. The UV spectrum of swertiajaponin in methanol shows characteristic absorption maxima ncl.edu.tw.

Chromatographic methods, beyond their use in purification, are also integral to structural analysis, particularly when coupled with spectroscopic detectors. Techniques like HPLC coupled with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) allow for the separation of swertiajaponin from other compounds in an extract and its simultaneous detection and structural characterization researchgate.netd-nb.info. LC-MS/MS provides even more detailed fragmentation data, which is valuable for complex structural elucidation d-nb.info. Gas Chromatography (GC) is generally used for volatile or thermally stable compounds alwsci.com, and while swertiajaponin is a glycoside and less volatile, GC can be applied after derivatization scispace.com. Thin Layer Chromatography (TLC) is a simpler chromatographic technique often used for initial screening and monitoring purification fractions frontiersin.orgcontractlaboratory.com.

Biosynthesis and Metabolic Pathways of Swertiajaponin

Overview of Flavonoid Biosynthesis Pathways Relevant to Swertiajaponin Precursors

Flavonoids are synthesized via the phenylpropanoid pathway, a central route for producing various secondary metabolites in plants researchgate.netmdpi.com. This pathway begins with the deamination of phenylalanine (or tyrosine in some cases) researchgate.netmdpi.com. Phenylalanine is converted to 4-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) mdpi.comnih.gov.

4-Coumaroyl-CoA is a key precursor that then enters the flavonoid biosynthesis pathway mdpi.com. The first committed step in this pathway is catalyzed by chalcone (B49325) synthase (CHS), which condenses 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate mdpi.comnih.govnih.gov. Chalcone isomerase (CHI) then catalyzes the cyclization of chalcones to produce flavanones, such as naringenin (B18129) mdpi.comnih.gov.

Flavanones serve as central precursors for the synthesis of various flavonoid subclasses, including flavones, flavonols, isoflavones, anthocyanidins, flavan-3-ols, and chalcones researchgate.netmdpi.comnih.gov. The specific enzymes present in a plant determine which flavonoid subclasses are produced nih.gov. Swertiajaponin, being a flavone (B191248) C-glycoside, is synthesized through subsequent modifications of the flavanone (B1672756) backbone.

Identification and Characterization of Key Enzymes in Swertiajaponin Biosynthesis

While the general flavonoid pathway is well-established, the specific enzymatic steps leading to the C-glycosylation and hydroxylation patterns observed in Swertiajaponin require further detailed characterization. Enzymes involved in the later stages of flavone biosynthesis, such as flavone synthases (FNS), are crucial for the formation of the flavone backbone from flavanones nih.gov.

The unique feature of Swertiajaponin is the C-glycosidic bond at position 6 . The enzymes responsible for C-glycosylation in plants are C-glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety, such as glucose, directly to a carbon atom of the flavonoid aglycone. The identification and characterization of the specific C-glycosyltransferase involved in attaching glucose at the C-6 position of the Swertiajaponin aglycone (likely luteolin (B72000) or a related precursor) is a key area of research.

Hydroxylation at positions 5, 7, 3', 4', and 5' of the flavone backbone is carried out by various hydroxylases, including cytochrome P450-dependent monooxygenases nih.gov. The precise sequence and specificity of these hydroxylation steps in the biosynthesis of Swertiajaponin need to be fully elucidated.

Transcriptome sequencing of Swertia japonica has been undertaken to identify genes involved in the biosynthesis of therapeutic metabolites, including flavonoids jst.go.jpresearchgate.net. Such studies can help pinpoint potential transcripts encoding the specific enzymes involved in Swertiajaponin biosynthesis, such as C-glycosyltransferases and hydroxylases researchgate.net.

Molecular Mechanisms Regulating Swertiajaponin Accumulation

The accumulation of Swertiajaponin in Swertia japonica is likely regulated at multiple levels, including transcriptional, post-transcriptional, and enzymatic control. Transcription factors play a significant role in regulating the expression of genes encoding flavonoid biosynthetic enzymes nih.gov. MYB, bHLH, and WD40 proteins are known transcription factors that can activate the structural genes of the flavonoid pathway, influencing flavonoid accumulation nih.govd-nb.info.

Environmental factors, developmental stage, and stress conditions can also influence the expression of genes involved in flavonoid biosynthesis and thus affect Swertiajaponin levels. For instance, salicylic (B10762653) acid (SA) has been shown to induce flavonoid accumulation in other plants by upregulating flavonoid biosynthesis genes nih.gov.

Research findings suggest that modulating oxidative stress pathways can impact the levels of related compounds or enzymes. While directly linked to tyrosinase inhibition, the observation that Swertiajaponin inhibits oxidative stress-mediated MAPK/MITF signaling leading to decreased tyrosinase levels suggests potential interplay between oxidative status and metabolic pathways nih.govoncotarget.com. This could indirectly influence the demand for or turnover of Swertiajaponin within the plant.

Strategies for Modulating Swertiajaponin Biosynthesis in Biological Systems

Several strategies can be employed to modulate Swertiajaponin biosynthesis and accumulation in biological systems, primarily in Swertia japonica plants or through biotechnological approaches.

Genetic Engineering: Identifying and manipulating the genes encoding key enzymes, such as the specific C-glycosyltransferase and hydroxylases, could allow for increased production of Swertiajaponin. Overexpression of positive regulatory transcription factors or silencing of negative regulators could also enhance accumulation nih.gov.

Elicitation: Applying elicitors, such as signaling molecules (e.g., salicylic acid) or environmental stresses, can stimulate the plant's defense mechanisms and induce the phenylpropanoid and flavonoid pathways, potentially leading to increased Swertiajaponin production nih.gov.

Optimized Cultivation Conditions: Controlling environmental factors like light, temperature, and nutrient availability can influence plant metabolism and secondary metabolite production. Optimized cultivation practices for Swertia japonica could enhance Swertiajaponin yield.

Biotechnological Approaches: Microbial fermentation and plant cell cultures offer alternative platforms for producing flavonoids researchgate.netnih.govmdpi.com. While direct microbial synthesis of complex flavonoid glycosides like Swertiajaponin can be challenging, engineered microorganisms or plant cell cultures expressing the relevant biosynthetic genes from Swertia japonica could potentially produce Swertiajaponin or its precursors researchgate.netnih.gov. Biotransformation using microorganisms or enzymes could also be explored to convert readily available flavonoid precursors into Swertiajaponin mdpi.com.

Data on the modulation of Swertiajaponin specifically is limited in the provided context, but research on enhancing flavonoid production in general provides a framework. For example, studies on Ginkgo biloba have shown that overexpression of GbF3'H and regulation by the transcription factor GbMYB36 can increase flavonol content nih.gov. Similarly, research on Lycium barbarum demonstrated that selenium fertilization can upregulate certain flavonoid metabolites, including Swertiajaponin mdpi.com.

Here is an example of how data from research findings could be presented in a table:

| Strategy Applied in Study (Example) | Plant Species (Example) | Target Pathway/Genes (Example) | Observed Effect on Flavonoid Accumulation (Example) | Reference (Example) |

| Overexpression of GbF3'H | Ginkgo biloba | Flavonoid biosynthesis | Increased flavonol content | nih.gov |

| Selenium fertilization | Lycium barbarum | Flavonoid metabolism | Upregulation of Swertiajaponin and other flavonoids mdpi.com | mdpi.com |

| SA treatment | Ginkgo biloba | Flavonoid biosynthesis genes | Upregulation of structural genes, increased flavonols nih.gov | nih.gov |

Pharmacological Activities and Molecular Mechanisms of Swertiajaponin

Tyrosinase Inhibition and Anti-Melanogenic Mechanisms

Swertiajaponin has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) synthesis. Its anti-melanogenic activity stems from a dual mechanism that involves both direct inhibition of the enzyme's activity and downregulation of its expression.

Direct Binding and Enzymatic Inhibition Kinetics

Kinetic studies have demonstrated that Swertiajaponin acts as a competitive inhibitor of tyrosinase. Lineweaver-Burk plot analysis shows that as the concentration of Swertiajaponin increases, the Michaelis constant (Km) values also increase, while the maximal velocity (Vmax) values remain consistent, which is characteristic of competitive inhibition. This suggests that Swertiajaponin binds to the active site of tyrosinase, competing with the substrate, L-DOPA.

In cell-free experiments using mushroom tyrosinase, Swertiajaponin exhibited strong inhibitory activity, with an IC50 value of 43.47 μM, comparable to that of the well-known tyrosinase inhibitor, kojic acid (IC50 of 41.26 μM). Furthermore, in silico protein-ligand docking simulations predict that Swertiajaponin binds to the tyrosinase pocket with a stronger affinity (-6.3 kcal/mol) than kojic acid (-5.4 kcal/mol). This binding is stabilized by the formation of multiple hydrogen bonds and hydrophobic interactions with the enzyme's binding pocket.

| Compound | IC50 (μM) | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Swertiajaponin | 43.47 | Competitive | -6.3 |

| Kojic Acid (Control) | 41.26 | Competitive | -5.4 |

Modulation of Key Signaling Pathways (e.g., MAPK/MITF)

Swertiajaponin's anti-melanogenic effects are also mediated by its influence on key cellular signaling pathways. Research indicates that it inhibits the oxidative stress-mediated Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Oxidative stress is known to stimulate melanogenesis by upregulating the Microphthalmia-associated transcription factor (MITF), a crucial transcription factor for the tyrosinase gene.

In studies involving UVB-exposed B16F10 melanoma cells, treatment with Swertiajaponin (at 10 μM) was shown to decrease the phosphorylation of MITF, which is its active form. UVB exposure typically increases the phosphorylation of MAPKs such as ERK, JNK, and p38; however, Swertiajaponin treatment has been observed to reduce the protein levels of these MAPKs. By suppressing the MAPK/MITF signaling cascade, Swertiajaponin effectively downregulates the expression of tyrosinase.

Inhibition of Melanin Synthesis in Cellular and Reconstituted Skin Models

The efficacy of Swertiajaponin in reducing melanin production has been confirmed in both cellular and reconstituted human skin models. In B16F10 melanoma cells stimulated with either α-melanocyte-stimulating hormone (αMSH) or UVB radiation, Swertiajaponin treatment led to a dose-dependent reduction in cellular melanin content. Notably, the anti-melanogenic effect of Swertiajaponin in these cell studies appeared to be stronger than that of kojic acid. Furthermore, in a human skin model, Swertiajaponin was shown to significantly suppress skin pigmentation.

| Treatment | Concentration (μM) | Effect on Melanin Content |

|---|---|---|

| Swertiajaponin (Post-UVB) | 2 | Reduced |

| 5 | Significantly Reduced | |

| 10 | Strongly Reduced | |

| Swertiajaponin (Post-αMSH) | 2 | Reduced |

| 5 | Significantly Reduced | |

| 10 | Strongly Reduced |

Antioxidant Properties and Reactive Oxygen Species Modulation

Flavonoids are well-documented for their antioxidant effects, and Swertiajaponin is no exception. Its potent antioxidant activity is a significant contributor to its anti-melanogenic properties, as oxidative stress is a known inducer of melanin synthesis.

Direct Scavenging of Reactive Oxygen Species (ROS) and Peroxynitrite (ONOO-)

Swertiajaponin has demonstrated strong and direct scavenging capabilities against both reactive oxygen species (ROS) and the highly reactive nitrogen species, peroxynitrite (ONOO⁻). In cell-free assays, its scavenging activity was found to be comparable to Trolox, a well-known ROS inhibitor, and penicillamine (B1679230), a known ONOO⁻ scavenger.

The antioxidant action of Swertiajaponin was also confirmed in cellular models. In B16F10 cells exposed to UVB radiation, which significantly increases intracellular ROS and ONOO⁻ production, treatment with Swertiajaponin resulted in a concentration-dependent decrease in both of these reactive species. This powerful antioxidant effect helps to mitigate the oxidative stress that would otherwise trigger the MAPK/MITF signaling pathway and subsequent melanogenesis.

Anti-Oxidative Stress Effects in Cellular Systems

Swertiajaponin demonstrates significant anti-oxidative activity in both cell-free and cellular environments. nih.govnih.gov Its biological functions are closely linked to its capacity to mitigate oxidative stress. nih.gov In cell-free assays, Swertiajaponin exhibits potent scavenging activities against reactive oxygen species (ROS) and peroxynitrite (ONOO-), with efficacy comparable to well-established antioxidants like Trolox and penicillamine. nih.gov

This protective effect extends to cellular models. In studies using B16F10 mouse melanoma cells, pretreatment with Swertiajaponin led to a concentration-dependent decrease in ROS and ONOO- production following exposure to UVB radiation. nih.gov Oxidative stress is a known activator of signaling pathways that promote melanogenesis, such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov By reducing the cellular burden of oxidative stress, Swertiajaponin can inhibit the oxidative stress-mediated activation of the MAPK/MITF (microphthalmia-associated transcription factor) signaling pathway. nih.gov This, in turn, leads to a decrease in the protein levels of tyrosinase, a key enzyme in melanin synthesis. nih.govnih.gov

Table 1: Summary of Anti-Oxidative Effects of Swertiajaponin

| Activity | System/Model | Observation | Reference Compound |

|---|---|---|---|

| ROS Scavenging | Cell-Free System | Strong scavenging activity | Trolox |

| ONOO- Scavenging | Cell-Free System | Strong scavenging activity | Penicillamine |

| UVB-Induced ROS Reduction | B16F10 Cells | Concentration-dependent decrease in ROS | N/A |

| UVB-Induced ONOO- Reduction | B16F10 Cells | Concentration-dependent decrease in ONOO- | N/A |

Chelation of Metal Ions Associated with Oxidative Processes

Swertiajaponin has been specifically shown to possess copper-chelating capabilities. This was demonstrated in a concentration-dependent manner over a range of 50-500 µM. nih.gov Notably, the efficacy of Swertiajaponin at a concentration of 500 µM was found to be comparable to that of a 3.4 mM concentration of Ethylenediaminetetraacetic acid (EDTA), a well-known synthetic chelating agent. nih.gov The ability of flavonoids to chelate metal ions is dependent on their molecular structure, particularly the arrangement of hydroxyl and carbonyl groups that can form stable complexes with the metal cation. nih.gov This chelation prevents the metal ions from participating in redox cycling reactions, such as the Fenton reaction, thereby reducing the generation of damaging oxidative species. nih.gov This mechanism is also directly relevant to its enzyme inhibitory activities, particularly for metalloenzymes. nih.gov

Table 2: Copper Chelating Activity of Swertiajaponin

| Compound | Concentration | Observed Activity | Comparison |

|---|---|---|---|

| Swertiajaponin | 50-500 µM | Concentration-dependent copper chelation | Activity at 500 µM is comparable to 3.4 mM EDTA |

| EDTA | 3.4 mM | Positive control for chelation | N/A |

Enzyme Modulation Beyond Melanogenesis

Beyond its well-documented effects on tyrosinase in the context of melanogenesis, Swertiajaponin also effectively inhibits the activity of Polyphenol Oxidase (PPO). PPO is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, a process that significantly impacts food quality and shelf-life. Research has demonstrated that Swertiajaponin can efficiently prevent enzymatic browning in potatoes. nih.gov

The mechanism of PPO inhibition by Swertiajaponin is multifaceted. It is proposed to involve direct binding to the enzyme, thereby inactivating it. nih.gov Molecular modeling suggests this interaction is stabilized by the formation of multiple hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov Furthermore, Swertiajaponin's established copper-chelating ability likely contributes to this inhibition by interacting with the copper ions that are essential for PPO's catalytic function. nih.gov Its potent antioxidant properties also play a role by suppressing the reactive oxygen species that can be involved in the browning process. nih.gov

While direct experimental studies on the effect of Swertiajaponin on the oxidation of Low-Density Lipoprotein (LDL) have not been extensively reported, its potential in this area can be inferred from its chemical properties and the established activities of related flavonoids. nih.govfrontiersin.org The oxidation of LDL is a critical initiating event in the pathogenesis of atherosclerosis. nih.govoaepublish.com Flavonoids as a class are known to effectively inhibit LDL oxidation through several mechanisms. nih.gov

These mechanisms include the direct scavenging of reactive oxygen and nitrogen species that initiate lipid peroxidation, as well as the chelation of transition metal ions like copper, which catalyze the oxidative process. nih.gov Given Swertiajaponin's demonstrated potent antioxidant and copper-chelating activities, it is highly probable that it can protect LDL from oxidative modification. nih.gov By preventing the oxidation of both the lipid and protein (ApoB-100) components of LDL, Swertiajaponin could theoretically help prevent the uptake of oxidized LDL by macrophages, a key step in the formation of foam cells and atherosclerotic plaques. nih.govoaepublish.com

Protein-Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govacs.org Although specific studies detailing the interaction between Swertiajaponin and PTP1B are not widely available, the flavonoid class to which it belongs has been extensively investigated for PTP1B inhibitory activity. nih.govmedipol.edu.tr

Numerous studies have identified various flavonoids as potent inhibitors of PTP1B. nih.govmedipol.edu.trlongdom.org The inhibitory capacity of a flavonoid is determined by its specific structure, including the number and position of hydroxyl and other substituent groups on its core rings. nih.govlongdom.org These structural features allow flavonoids to bind to the active or allosteric sites of the PTP1B enzyme, modulating its activity. nih.gov For instance, some flavonoids act as noncompetitive inhibitors. medipol.edu.tr As a distinct flavonoid compound, Swertiajaponin possesses the characteristic structural backbone that suggests potential for interaction with PTP1B, though its specific inhibitory activity and mechanism would require direct enzymatic evaluation.

Broader Biological Activities and Mechanistic Considerations

The pharmacological profile of Swertiajaponin is primarily defined by a set of interconnected molecular mechanisms, including potent antioxidant effects, metal ion chelation, and direct enzyme modulation. nih.govnih.gov The most thoroughly researched biological activity is its inhibition of melanogenesis, which has applications in skin pigmentation control. nih.govmdpi.com This effect is achieved through a dual mechanism: the direct competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the suppression of tyrosinase gene expression. nih.govnih.gov

The latter is a direct consequence of its anti-oxidative properties. By quenching UVB-induced reactive oxygen species, Swertiajaponin prevents the activation of the MAPK/MITF signaling cascade, a key pathway that upregulates tyrosinase expression. nih.gov Its ability to chelate the copper ions in the tyrosinase active site further contributes to its potent inhibitory effect, which is comparable to that of kojic acid. researchgate.netresearchgate.net

These same core mechanisms—antioxidant action and metal chelation—underpin its efficacy as an anti-browning agent in the food industry through the inhibition of PPO. nih.gov Extrapolating from these established properties and the known behavior of flavonoids, Swertiajaponin likely possesses further biological activities, such as the attenuation of LDL oxidation and potential modulation of enzymes like PTP1B, which are subjects for future investigation. nih.govnih.gov

Antimicrobial Effects

The antimicrobial properties of Swertiajaponin and extracts containing it have been investigated, suggesting potential applications in combating certain pathogens. While extensive research specifically isolating Swertiajaponin's antimicrobial effects is still emerging, some studies have indicated its activity. For instance, extracts containing Swertiajaponin have demonstrated moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Cutibacterium acnes. researchgate.netresearchgate.net Additionally, Swertiajaponin is among several active constituents from medicinal plants that have been evaluated for antiviral properties. researchgate.netnih.gov The compound exhibits antioxidant and anti-inflammatory activities which are often attributed to its antimicrobial effects. researchgate.net

| Target Microorganism | Observed Effect |

| Staphylococcus aureus | Moderate antibacterial activity researchgate.netresearchgate.net |

| Staphylococcus epidermidis | Moderate antibacterial activity researchgate.netresearchgate.net |

| Cutibacterium acnes | Moderate antibacterial activity researchgate.netresearchgate.net |

Hepatoprotective Mechanisms

The hepatoprotective potential of compounds from the Swertia genus has been documented, although direct evidence focusing solely on Swertiajaponin is limited. A study on the n-BuOH extract of Swertia japonica, the plant from which Swertiajaponin is derived, demonstrated a significant protective effect against D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice. nih.gov However, this particular study identified that the most potent hepatoprotective activity was attributable to a different compound, tetrahydroswertianolin, while other components like gentiopicroside (B1671439) and sweroside (B190387) showed mild activity. nih.gov Other research has also highlighted the hepatoprotective effects of compounds like gentiopicroside, sweroside, and swertiamarin (B1682845) against conditions such as metabolic dysfunction-associated steatotic liver disease (MASLD) by reducing apoptosis and oxidative stress. mdpi.com These findings suggest that while the Swertia genus is a source of liver-protective compounds, further research is required to specifically delineate the hepatoprotective mechanisms of Swertiajaponin.

Anti-inflammatory Pathways

Swertiajaponin has been associated with anti-inflammatory effects, which are likely mediated through the modulation of key inflammatory pathways. As a flavonoid, its mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and signaling molecules. frontiersin.orgmdpi.com Research on an ethanolic extract of C. uralensis, which contains Swertiajaponin, showed substantial inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. researchgate.net These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation.

Furthermore, flavonoids are known to exert their anti-inflammatory and immunomodulatory effects by suppressing the Nuclear factor-κB (NF-κB) signaling pathway. frontiersin.orgmdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines and chemokines. frontiersin.org The antioxidant properties of Swertiajaponin also contribute to its anti-inflammatory capacity by reducing reactive oxygen species (ROS), which can otherwise activate pro-inflammatory pathways like NF-κB. mdpi.comnih.gov

| Molecular Target | Pathway | Observed Effect |

| Cyclooxygenase-1 (COX-1) | Prostaglandin Synthesis | Inhibition researchgate.net |

| Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | Inhibition researchgate.net |

| Nuclear factor-κB (NF-κB) | Inflammatory Gene Transcription | General inhibitory mechanism for flavonoids frontiersin.orgmdpi.com |

Modulation of Metabolic Homeostasis (e.g., glucose regulation)

Currently, there is limited specific research available from the provided search results detailing the role of Swertiajaponin in the modulation of metabolic homeostasis, including glucose regulation. While other compounds found in the same plant extracts have been noted for effects on lipid accumulation, specific data on Swertiajaponin's direct impact on metabolic pathways such as glucose uptake, insulin signaling, or lipid metabolism are not extensively covered in the existing literature. researchgate.net Therefore, this remains an area requiring further scientific investigation.

Investigation of Cell Proliferation and Apoptotic Pathways

The influence of Swertiajaponin on cell proliferation and apoptosis has been primarily investigated in the context of skin cells and melanogenesis. Studies have consistently shown that Swertiajaponin is not cytotoxic to various cell lines, including B16F10 mouse melanoma cells, HaCaT human keratinocytes, and Hs27 human fibroblasts, at effective concentrations. nih.govnih.govoncotarget.comsemanticscholar.org This indicates that it does not induce apoptosis or broadly inhibit cell proliferation in these cell types.

The primary mechanism investigated relates to its anti-melanogenic effects. Swertiajaponin inhibits melanin production by targeting tyrosinase, a key enzyme in melanogenesis, through a dual mechanism. nih.govoncotarget.com It directly binds to and competitively inhibits the enzyme's activity. researchgate.netnih.govresearchgate.net Secondly, it suppresses the expression of the tyrosinase gene. researchgate.netnih.gov

This suppression of gene expression is achieved by modulating upstream signaling pathways. Specifically, Swertiajaponin inhibits the oxidative stress-mediated Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govnih.govmedchemexpress.com In UVB-exposed B16F10 cells, Swertiajaponin treatment decreased the phosphorylation of key MAPK proteins, including ERK, JNK, and p38. nih.gov The activation of the MAPK pathway normally leads to the phosphorylation and activation of the Microphthalmia-associated Transcription Factor (MITF), which in turn promotes the transcription of the tyrosinase gene. nih.govmedchemexpress.com By inhibiting MAPK activation, Swertiajaponin effectively reduces MITF activity and subsequent tyrosinase protein levels. nih.govnih.govmedchemexpress.com While these actions modulate cellular processes related to proliferation and differentiation, they are distinct from inducing the apoptotic pathways typically targeted in cancer therapy. mdpi.comjbtr.or.kr

| Cell Line | Pathway/Protein | Effect of Swertiajaponin |

| B16F10, HaCaT, Hs27 | General Cytotoxicity/Apoptosis | No cytotoxic effect observed nih.govnih.govsemanticscholar.org |

| B16F10 (UVB-exposed) | Phosphorylated ERK (p-ERK) | Decreased phosphorylation nih.gov |

| B16F10 (UVB-exposed) | Phosphorylated JNK (p-JNK) | Decreased phosphorylation nih.gov |

| B16F10 (UVB-exposed) | Phosphorylated p38 (p-p38) | Decreased phosphorylation nih.gov |

| B16F10 (UVB-exposed) | Phosphorylated MITF (p-MITF) | Decreased phosphorylation nih.govmedchemexpress.com |

| B16F10 (UVB-exposed) | Tyrosinase Protein Level | Reduced protein expression nih.govnih.govmedchemexpress.com |

In Vitro Research Methodologies and Models in Swertiajaponin Studies

Cellular Models for Activity Assessment

Mammalian cell lines are widely used to assess the biological activities of swertiajaponin, providing insights into its effects on different cellular processes.

Melanoma Cell Lines (e.g., B16F10) for Pigmentation Research

B16F10 mouse melanoma cells are a frequently used model for studying melanin (B1238610) production and evaluating potential skin whitening agents due to their high melanin production capacity. researchgate.net Studies using B16F10 cells have demonstrated that swertiajaponin effectively inhibits melanogenesis. nih.govresearchgate.netxjcistanche.com Treatment with swertiajaponin reduced cellular melanin content in a dose-dependent manner after induction by UVB or α-melanocyte-stimulating hormone (αMSH). nih.govxjcistanche.com The anti-melanogenic effect of swertiajaponin in B16F10 cells appears to be stronger than that of kojic acid, a known tyrosinase inhibitor. researchgate.netnih.govxjcistanche.com Furthermore, swertiajaponin has been shown to decrease phosphorylated microphthalmia-associated transcription factor (MITF) at 10 µM and reduce the UVB-mediated increase in tyrosinase protein level in B16F10 cells. medchemexpress.com

Keratinocyte and Fibroblast Cell Lines for Cellular Responses

To assess the potential cytotoxicity of swertiajaponin on normal skin cells, human keratinocyte (HaCat) and human fibroblast (Hs27) cell lines have been utilized. Studies have indicated that swertiajaponin shows no cytotoxicity in these cell lines at concentrations up to 20 µM. nih.govresearchgate.netxjcistanche.commedchemexpress.comchemfaces.com This suggests a favorable safety profile for topical applications in the context of skin research. Fibroblasts are also involved in producing extracellular matrix components like collagen and elastin, crucial for skin structure and elasticity. google.com While the primary focus of the provided sources is on pigmentation, the use of fibroblast cell lines like Hs27 also allows for the investigation of broader cellular responses beyond melanogenesis.

Hepatic Cell Models (e.g., HepG2) for Oxidative Stress Studies

HepG2 cells, a human liver-derived cell line, are commonly used to study oxidative stress and the protective effects of compounds. While direct studies explicitly detailing swertiajaponin's effects on HepG2 cells for oxidative stress in the provided results are limited, related research on other compounds with antioxidant properties in HepG2 cells suggests this model's relevance for such investigations. colab.wsscience.govchemfaces.com Swertiajaponin has demonstrated strong antioxidative activity in cell-free systems and B16F10 cells by scavenging reactive oxygen species (ROS) and peroxynitrite (ONOO⁻). researchgate.netxjcistanche.commedchemexpress.comchemfaces.com This antioxidant capacity is a key mechanism by which it can influence cellular processes, including those potentially studied in hepatic models related to oxidative damage.

Other Relevant Mammalian Cell Lines for Specific Pharmacological Investigations

Beyond the cell lines specifically mentioned for pigmentation and general cytotoxicity, other mammalian cell lines can be relevant for exploring the diverse pharmacological activities of swertiajaponin. For instance, research indicates swertiajaponin possesses antimicrobial activity, suggesting potential studies using bacterial or fungal cell cultures. chemfaces.comthegoodscentscompany.comtargetmol.com While not detailed in the provided sources concerning specific mammalian cell lines other than those for skin research, the broad range of available mammalian cell lines sigmaaldrich.com allows for targeted investigations into other potential effects of swertiajaponin, such as anti-inflammatory or anti-diabetic properties, which are associated with the Swertia genus from which it is isolated.

Cell-Free Systems for Biochemical Assays

Cell-free systems are essential for investigating the direct biochemical interactions of swertiajaponin with specific enzymes or molecules without the complexity of a cellular environment.

Isolated Enzyme Assays (e.g., Mushroom Tyrosinase)

Isolated enzyme assays, particularly those using mushroom tyrosinase, are widely employed to evaluate the direct inhibitory effect of compounds on enzyme activity. genominfo.orgsemanticscholar.orgsrlchem.comresearchgate.net Swertiajaponin has been identified as a potent inhibitor of mushroom tyrosinase. nih.govresearchgate.netxjcistanche.commedchemexpress.comchemfaces.comresearchgate.netresearchgate.net In comparative studies with fifty different flavonoids, swertiajaponin exhibited the strongest inhibitory activity against mushroom tyrosinase. nih.govresearchgate.netxjcistanche.comresearchgate.net The inhibitory concentration 50% (IC₅₀) value of swertiajaponin against mushroom tyrosinase was determined to be 43.47 µM, which is comparable to that of kojic acid (41.26 µM), a well-known tyrosinase inhibitor. nih.govresearchgate.netxjcistanche.commedchemexpress.comresearchgate.net

Data from Isolated Mushroom Tyrosinase Inhibition Assay:

| Compound | IC₅₀ (µM) |

| Swertiajaponin | 43.47 |

| Kojic Acid | 41.26 |

Mechanism studies using in silico analysis and Lineweaver-Burk plots suggest that swertiajaponin inhibits tyrosinase activity by directly binding to its active site. nih.govresearchgate.netxjcistanche.comchemfaces.comoncotarget.com This binding is thought to involve multiple hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. nih.govchemfaces.comoncotarget.com

Spectrophotometric and Fluorometric Assays for Radical Scavenging

Spectrophotometric and fluorometric assays are widely used to evaluate the radical scavenging activity of antioxidant compounds. These methods typically involve monitoring the change in absorbance or fluorescence of a stable free radical or a probe molecule upon reaction with an antioxidant. Common spectrophotometric assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and the ABTS (2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid)) assay mdpi.comresearchgate.net. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to stabilize the radical, leading to a decrease in absorbance at a specific wavelength mdpi.com.

Swertiajaponin has demonstrated strong scavenging activities against reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) in cell-free systems nih.gov. Studies have shown that Swertiajaponin exhibits ROS and ONOO⁻ scavenging activities comparable to known inhibitors like Trolox and penicillamine (B1679230) nih.gov. In cellular models, such as B16F10 cells exposed to UVB radiation, Swertiajaponin has been shown to decrease the production of ROS and ONOO⁻ in a concentration-dependent manner, further supporting its antioxidant capacity nih.gov.

Lipid Peroxidation Assays

Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes. Assays measuring the inhibition of lipid peroxidation are crucial for evaluating the ability of a compound to protect against oxidative damage to lipids. The thiobarbituric acid reactive substances (TBARS) assay is a common spectrophotometric method used to quantify malondialdehyde (MDA), a secondary end-product of lipid peroxidation ajol.infopeerj.com. Another method involves assessing the formation of conjugated dienes, which are also products of lipid peroxidation targetmol.comchemfaces.com.

In studies investigating the effect of Swertiajaponin on lipid peroxidation, isolated low-density lipoprotein (LDL) has been used as a model system targetmol.comchemfaces.com. The kinetics of lipid peroxidation in isolated LDL incubated with Swertiajaponin have been assessed by monitoring the formation of conjugated dienes and MDA-TBARS after the addition of copper ions to induce oxidation targetmol.comchemfaces.com. Significant inhibitory effects on MDA-TBARS formation have been observed with Swertiajaponin treatment targetmol.comchemfaces.com.

Advanced Reconstituted Tissue Models

Advanced reconstituted tissue models, such as 3D human epidermis models, provide a more physiologically relevant in vitro system compared to traditional 2D cell cultures. These models mimic the structure and function of native tissues, allowing for the evaluation of compound effects at a tissue level.

Three-Dimensional Human Epidermis Models for Tissue-Level Responses

Three-dimensional human epidermis models are constructed using human keratinocytes, and sometimes melanocytes and fibroblasts, cultured to form a multilayered structure that resembles the epidermis in vivo nih.govmattek.comifyber.com. These models are valuable for studying various aspects of skin biology, including pigmentation, irritation, and the efficacy of topical agents nih.govmattek.comifyber.com.

Swertiajaponin has been investigated for its effects on skin pigmentation using viable, reconstituted 3D human epidermis models containing melanocytes and keratinocytes nih.govresearchgate.net. These models undergo spontaneous melanogenesis over time nih.gov. Studies have shown that treatment with Swertiajaponin prevents the darkening of the skin model in a concentration-dependent manner nih.govresearchgate.net. Microscopic analysis and Fontana-Masson staining have been used to observe and quantify the reduction in melanin accumulation within the epidermis of these models following Swertiajaponin treatment nih.govresearchgate.net. This indicates that Swertiajaponin can suppress pigmentation at the tissue level nih.govresearchgate.net.

Table 1: Examples of In Vitro Assays Used in Swertiajaponin Studies

| Assay Type | Principle | Application in Swertiajaponin Studies |

| DPPH Assay (Spectrophotometric) | Measures scavenging of the stable DPPH radical. | Evaluating general radical scavenging activity. |

| ABTS Assay (Spectrophotometric) | Measures scavenging of the ABTS radical cation. | Evaluating general radical scavenging activity. |

| TBARS Assay (Spectrophotometric) | Quantifies malondialdehyde (MDA) as a marker of lipid peroxidation. | Assessing inhibition of lipid oxidative damage. |

| Conjugated Diene Assay | Measures formation of conjugated double bonds in lipids during oxidation. | Assessing initial stages of lipid oxidative damage. |

| ROS/ONOO⁻ Scavenging Assays | Measures reduction in reactive oxygen/nitrogen species levels. | Evaluating scavenging of specific radical species. |

| 3D Human Epidermis Models | Reconstituted multi-layered human skin tissue. | Studying effects on skin pigmentation and tissue-level responses. |

Table 2: Summary of Selected Research Findings on Swertiajaponin In Vitro Activities

| Activity | In Vitro Model/Assay | Key Finding | Source |

| Radical Scavenging | Cell-free system (ROS, ONOO⁻) | Strong scavenging activity comparable to Trolox and penicillamine. | nih.gov |

| Radical Scavenging | B16F10 cells (UVB-induced ROS, ONOO⁻) | Concentration-dependent decrease in radical production. | nih.gov |

| Lipid Peroxidation | Isolated LDL (Copper-induced oxidation, MDA-TBARS) | Significant inhibitory effect on MDA-TBARS formation. | targetmol.comchemfaces.com |

| Pigmentation Inhibition | 3D Human Epidermis Model | Prevents darkening of the skin model in a concentration-dependent manner; reduces melanin accumulation. | nih.govresearchgate.net |

Computational and in Silico Approaches in Swertiajaponin Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule (ligand) to another (protein) when bound to form a stable complex. This method estimates the binding affinity and identifies key interactions between the ligand and the protein's active site or binding pocket.

Studies have employed molecular docking to explore the interaction of swertiajaponin with various protein targets. For instance, in the context of malaria therapy research, swertiajaponin from Cymbopogon citratus was evaluated for its inhibitory effects against Plasmodium falciparum drug targets. Molecular docking results indicated that swertiajaponin exhibited a higher binding affinity (-7.8 kcal/mol) to P. falciparum merozoite surface protein 1 (PfMSP1) compared to the standard antimalarial drugs artesunate-amodiaquine (-6.6 kcal/mol). Swertiajaponin was shown to form strong hydrogen bond interactions with amino acid residues including LYS29, CYS30, TYR34, ASN52, GLY55, and CYS28 in the binding site of PfMSP1. nih.govtandfonline.comaphrc.orgresearchgate.netresearchgate.net

Molecular docking simulations have also been crucial in understanding swertiajaponin's inhibitory effect on tyrosinase, an enzyme involved in melanin (B1238610) synthesis. Using the crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X), docking studies predicted the binding affinity between tyrosinase and swertiajaponin. The predicted binding affinity for swertiajaponin was reported as -6.3 kcal/mol, suggesting a stronger affinity compared to kojic acid (-5.4 kcal/mol), a known tyrosinase inhibitor. nih.govresearchgate.net These simulations indicated that swertiajaponin binds to the active site of tyrosinase. nih.govresearchgate.netxjcistanche.com

Furthermore, molecular docking has been applied to investigate swertiajaponin's interaction with Protein-tyrosine phosphatase 1B (PTP1B), a target associated with diabetes. Swertiajaponin was predicted to have a high binding affinity with PTP1B, with a binding energy of -8.3 kcal/mol, suggesting a potential role in the anti-diabetic effects observed in Cymbopogon citratus extracts. nih.govresearchgate.net

Molecular docking has also been used in screening Cymbopogon citratus compounds, including swertiajaponin, against the main protease (Mpro) of SARS-CoV-2. Swertiajaponin was among the compounds that presented low binding energies in these initial screening studies (-7.33 kcal/mol). fbtjournal.com

Table 1 summarizes key molecular docking findings for swertiajaponin against different protein targets.

| Protein Target | Source Organism | PDB ID (if available) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference(s) |

| Plasmodium falciparum Merozoite Surface Protein 1 (PfMSP1) | Plasmodium falciparum | Not specified | -7.8 | LYS29, CYS30, TYR34, ASN52, GLY55, CYS28 | nih.govtandfonline.comaphrc.orgresearchgate.netresearchgate.net |

| Tyrosinase | Agaricus bisporus | 2Y9X | -6.3 | HIS85, ASN81, ASN260, HIS244, ARG268 (Hydrogen bonds); MET257, VAL248, PHE264 (Hydrophobic interactions) | nih.govresearchgate.net |

| Protein-tyrosine phosphatase 1B (PTP1B) | Not specified | Not specified | -8.3 | Hydrogen bond interactions | nih.govresearchgate.net |

| SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 | Not specified | -7.33 | Not specified | fbtjournal.com |

Pharmacophore Modeling and Binding Site Analysis

Pharmacophore modeling identifies the essential features of a molecule that are required for its biological activity and its interaction with a target receptor. Binding site analysis complements docking by providing detailed insights into the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding of a ligand within a protein's active site.

Pharmacophore analysis has been applied in conjunction with molecular docking to further elucidate the binding mode of swertiajaponin with tyrosinase. This analysis revealed that swertiajaponin forms multiple hydrogen bonds with residues such as HIS85, ASN81, ASN260, HIS244, and ARG268 of tyrosinase. Additionally, hydrophobic interactions with MET257, VAL248, and PHE264 residues were identified as contributing to the binding affinity. nih.govresearchgate.netxjcistanche.com These detailed interaction patterns provided a likely explanation for the observed higher binding affinity of swertiajaponin to tyrosinase compared to kojic acid, which primarily interacts through hydrogen bonds with ASN260 or GLU256. nih.govresearchgate.net

In the context of the malaria study, pharmacophore modeling was also adopted alongside molecular docking and QSAR to analyze the inhibitory activity of compounds from C. citratus, including swertiajaponin, against Plasmodium falciparum drug targets. nih.govtandfonline.comaphrc.orgresearchgate.netresearchgate.net While specific pharmacophore features for swertiajaponin in this context are not detailed in the provided snippets, the inclusion of this method indicates its use in defining the structural requirements for activity against these targets.

Molecular Dynamics Simulations for Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide insights into the stability of ligand-protein complexes, conformational changes upon binding, and the dynamic nature of molecular interactions.

While extensive details on MD simulations solely focused on swertiajaponin were not prominently featured in the provided search results, MD simulations are recognized as a crucial step following molecular docking to assess the stability of predicted ligand-protein complexes. One study mentioning computational approaches for S. marianum flavonolignans (a related class of compounds) indicated that molecular dynamic simulation and MM-PBSA calculations were carried out for lead-hit complexes to assess stability. researchgate.net Another study investigating Cymbopogon citratus compounds against the SARS-CoV-2 main protease mentioned using dynamic simulation to determine the stability of the best complexes after initial molecular docking screening, where swertiajaponin showed a favorable binding energy. fbtjournal.com

These mentions suggest that MD simulations are part of the computational workflow when studying compounds like swertiajaponin, even if the detailed simulation results specifically for swertiajaponin's complexes were not extensively described in the snippets. MD simulations would typically provide data on the root-mean-square deviation (RMSD) of the protein-ligand complex over time, the fluctuations of specific residues, and the persistence of key interactions identified by docking, thereby validating the stability of the predicted binding pose and offering a more dynamic view of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. QSAR models can be used to predict the activity of new compounds or to identify the structural features that are important for activity.

QSAR modeling, including 3D-QSAR, has been applied in studies involving swertiajaponin, particularly in the context of identifying potential antimalarial compounds from Cymbopogon citratus. nih.govtandfonline.comaphrc.orgresearchgate.netresearchgate.net These studies adopted in silico approaches including molecular docking, pharmacophore modeling, and 3D-QSAR to analyze the inhibitory activity of the compounds against Plasmodium falciparum drug targets. nih.govtandfonline.comaphrc.orgresearchgate.netresearchgate.net While the specific QSAR models developed and their predictive statistics for swertiajaponin's activity against malaria targets were not detailed in the provided snippets, the application of this method indicates efforts to establish a relationship between the structural characteristics of swertiajaponin and its observed or predicted inhibitory effects.

QSAR models are also used for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for assessing the drug-likeness and potential pharmacokinetic profile of a compound. One study mentioned applying QSAR models in tools like SwissADME or pkCSM for ADMET profiling. Another study specifically predicted ADMET properties for swertiajaponin, noting its predicted pharmacological activity for nephrotoxicity, although the predicted activity was below 50%. nih.govresearchgate.net Swertiajaponin was also predicted to have a positive drug-likeness score based on parameters like molecular weight, number of hydrogen bond acceptors and donors, and rotatable bonds. nih.govcdutcm.edu.cn

Table 2 provides some predicted physicochemical and ADMET properties for swertiajaponin, which are often used as descriptors in QSAR modeling.

| Property | Value | Source |

| Molecular Weight (MW) | 462.4 g/mol | cdutcm.edu.cn |

| Hydrogen Bond Acceptors (nHA) | 11 | cdutcm.edu.cn |

| Hydrogen Bond Donors (nHD) | 7 | cdutcm.edu.cn |

| Rotatable Bonds (nRot) | 4 | cdutcm.edu.cn |

| logP (predicted) | 1.0 | cdutcm.edu.cn |

| TPSA | 190.28 | cdutcm.edu.cn |

| Predicted Nephrotoxicity | 0.478 (Pharmacological Activity) | nih.govresearchgate.net |

| Drug-likeness Score | 0.26 | nih.govcdutcm.edu.cn |

Network Pharmacology and Pathway Enrichment Analysis for Systems-Level Understanding

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. Pathway enrichment analysis is often used in conjunction with network pharmacology to identify the biological pathways that are significantly affected by a set of target proteins. These methods provide a systems-level understanding of how a compound might exert its effects by modulating multiple targets and pathways.

Network pharmacology has been highlighted as a method to identify the effects of bioactive compounds on various proteins and pathways, helping to generate hypotheses about how these interactions contribute to therapeutic effects. researchgate.netresearchgate.net Swertiajaponin is a compound found in Cymbopogon citratus, and network pharmacology methods have been applied in studies investigating the potential of C. citratus extracts. lifeasible.com For instance, the regulation of PTP1B by C. citratus compounds, including swertiajaponin, which showed high binding affinity in docking studies, is implicated in numerous pathways and may contribute to the plant's anti-diabetic effects. researchgate.net This suggests that network pharmacology could be a valuable tool to map the broader biological impact of swertiajaponin beyond single-target interactions.

While specific detailed network pharmacology or pathway enrichment analysis results focused solely on swertiajaponin were not extensively provided in the snippets, the mention of these techniques in the context of studying natural products containing swertiajaponin indicates their relevance for gaining a systems-level understanding of its potential pharmacological actions. These analyses could involve constructing interaction networks centered around swertiajaponin's predicted targets and identifying enriched pathways related to specific biological processes or diseases.

Structure Activity Relationship Sar Studies of Swertiajaponin and Its Derivatives

Influence of Flavonoid Backbone Modifications on Biological Efficacy

The core flavonoid backbone, consisting of two phenyl rings (A and B) and a heterocyclic ring (C), is the fundamental scaffold upon which modifications occur researchgate.net. Swertiajaponin possesses a flavone (B191248) backbone, characterized by a C2=C3 double bond in the C-ring and a C4-carbonyl group mdpi.com. The presence of this double bond conjugated with the C4-carbonyl group is often associated with enhanced antioxidant properties in flavonoids mdpi.com. Modifications to this backbone, such as alterations in the degree of oxidation or the introduction of different ring structures, can significantly impact biological activity researchgate.netspbu.ru. While specific detailed studies solely focused on backbone modifications of Swertiajaponin itself were not extensively found, research on other flavonoids indicates that changes to the C-ring structure, like the absence of the C2=C3 double bond (forming flavanones), can alter their interaction with biological targets and subsequent activity mdpi.com. The basic flavonoid skeleton can be structurally modified through various chemical or synthetic methods to enhance properties like bioavailability, stability, and biological activity researchgate.net.

Role of Hydroxylation Patterns in Biological Activity

The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical determinants of biological activity, particularly for antioxidant and enzyme inhibitory effects mdpi.comnih.gov. Swertiajaponin has hydroxyl groups at positions 5, 7, 3', 4', and 5' . These hydroxyl groups contribute to its antioxidant capacity by acting as hydrogen donors to free radicals and chelating metal ions mdpi.com.

Research on flavonoids, including Swertiajaponin, highlights the importance of hydroxyl groups, especially on the B ring, for activities like tyrosinase inhibition nih.gov. The hydroxyl groups can form hydrogen bonds and hydrophobic interactions with the binding pockets of enzymes like tyrosinase, influencing the inhibitory potency mdpi.com. For instance, studies on other tyrosinase inhibitors have shown that the insertion of additional hydroxyl groups can dramatically enhance inhibitory activity mdpi.com. Conversely, methylation of hydroxyl groups can influence solubility and receptor binding .

Impact of Glycosylation and Methylation on Pharmacological Profiles

Swertiajaponin is a C-glycoside, meaning a sugar moiety (glucose) is attached via a carbon-carbon bond at position 6 of the A-ring . Glycosylation, the attachment of sugar units, significantly influences the physicochemical properties and biological activities of flavonoids mdpi.commdpi.com.

| Modification | Impact on Hydrophilicity | Impact on Stability | Impact on Bioactivity (General) | Notes |

| Glycosylation | Increased | Improved | Can decrease compared to aglycone | Influences absorption and targeting mdpi.com |

| Methylation | Can influence | Can improve | Varies; can reduce antioxidant potency | Influences solubility and binding |

Glycosylation generally increases the hydrophilicity of flavonoids, which can affect their absorption, distribution, metabolism, and excretion mdpi.commdpi.com. While glycosylation can sometimes decrease the free radical scavenging activity compared to the corresponding aglycone, C-glycosides like Swertiajaponin have still shown robust antioxidant capacity mdpi.com. Glycosylation can also improve stability and reduce prooxidant activity mdpi.com. The type and position of the sugar moiety are also known to influence activity mdpi.com.

Methylation, the addition of methyl groups, particularly to hydroxyl groups, can alter the solubility and lipophilicity of flavonoids, affecting their interaction with biological membranes and targets mdpi.com. Methylation can influence receptor binding and, in some cases, reduce antioxidant potency compared to hydroxylated counterparts mdpi.com. However, methylation has been suggested to have a positive relationship with the anti-diabetic activity of certain flavonoid derivatives researchgate.net.

Design and Synthesis of Swertiajaponin Analogs for Enhanced Bioactivity

The understanding gained from SAR studies guides the design and synthesis of Swertiajaponin analogs with improved biological activities researchgate.netnih.gov. Chemical synthesis and structural modification are important approaches to enhance the properties of natural flavonoids nih.gov.

Strategies for designing analogs may involve:

Modifying the flavonoid backbone to alter rigidity or introduce new functional groups.

Introducing or modifying hydroxylation patterns to optimize interactions with target enzymes or receptors mdpi.com.

Altering glycosylation or methylation patterns to modulate solubility, stability, and bioavailability mdpi.commdpi.com.

Introducing other functional groups or substituents to enhance specific activities or target particular pathways nih.gov.

Comparative Pharmacological Analysis of Swertiajaponin

Comparison with Clinically Utilized Compounds and Reference Agents

Research indicates that Swertiajaponin exhibits notable inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. In comparative studies, Swertiajaponin has demonstrated tyrosinase inhibitory activity comparable to that of kojic acid, a well-known tyrosinase inhibitor used in cosmetic and dermatological applications. The half-maximal inhibitory concentration (IC₅₀) values for Swertiajaponin and kojic acid against mushroom tyrosinase have been reported to be in a similar range (43.47 μM for Swertiajaponin and 41.26 μM for kojic acid in one study) based on cell-free experiments. nih.govresearchgate.netmdpi.com

Beyond tyrosinase inhibition, Swertiajaponin has also shown strong antioxidant activity. nih.govresearchgate.net Its ability to scavenge reactive oxygen species (ROS) and peroxynitrite (ONOO⁻) has been reported to be comparable to that of established antioxidant reference compounds like Trolox and penicillamine (B1679230) in cell-free systems. nih.gov

In the context of skin pigmentation, while the cell-free IC₅₀ values for tyrosinase inhibition are similar between Swertiajaponin and kojic acid, studies in cellular models (B16F10 cells) suggest that Swertiajaponin may exhibit a stronger anti-melanogenic effect than kojic acid. nih.gov This indicates that the mechanism of action of Swertiajaponin in inhibiting melanogenesis may involve more than just direct tyrosinase inhibition.

Relative Efficacy and Potency Against Other Natural Flavonoids

Swertiajaponin has been identified as a potent tyrosinase inhibitor when compared to a panel of other natural flavonoids. In one study evaluating the tyrosinase inhibitory activity of fifty commercially available flavonoids, Swertiajaponin demonstrated the strongest inhibitory effect. nih.govresearchgate.netmdpi.com

The antioxidant capacity of Swertiajaponin has also been compared to other flavonoids. Studies have shown that C-glycosyl flavones derived from luteolin (B72000), including isoorientin (B1672268) and Swertiajaponin, exhibit notable antioxidant activity in assays such as the iron-chelation assay. mdpi.com Isoorientin has shown higher activity in the iron-chelation assay compared to Swertiajaponin, while both showed higher activity than their aglycone, luteolin. mdpi.com The presence of a methyl group at the C-7 position in Swertiajaponin has been suggested to influence its antioxidant capacity compared to other compounds. mdpi.com

Differences in glycosylation patterns and hydroxylation/methoxylation also contribute to the differential bioactivities among flavonoids. Swertiajaponin and isoorientin are C-glycosides, which are generally considered to have higher metabolic stability compared to O-glycosides like swertiapuniside (B115956) and swertiamarin (B1682845). The absence of methoxy (B1213986) groups in Swertiajaponin, unlike bellidifolin (B1667919) and swertiapuniside, can influence properties such as solubility and receptor binding, potentially affecting their comparative efficacy.

| Compound | Tyrosinase Inhibition (IC₅₀, μM) | Antioxidant Activity (Relative to Reference) | Melanogenesis Inhibition (Cellular) |

| Swertiajaponin | 43.47 nih.govresearchgate.netmdpi.com | Comparable to Trolox/Penicillamine nih.gov | Stronger than Kojic Acid nih.gov |

| Kojic Acid | 41.26 nih.govresearchgate.netmdpi.com | - | Moderate |

| Isoorientin | - | Higher iron-chelation than Swertiajaponin mdpi.com | - |

| Other Flavonoids | Generally higher IC₅₀ nih.govresearchgate.netmdpi.com | Varied, structure-dependent mdpi.com | Varied |

Note: IC₅₀ values are representative and may vary depending on the experimental conditions.

Differential Mechanisms of Action Compared to Structurally Related Compounds

Swertiajaponin's mechanism of action in inhibiting melanogenesis involves a dual approach: direct inhibition of tyrosinase activity and suppression of oxidative stress-mediated signaling pathways. nih.govchemfaces.com In silico analysis and kinetic studies suggest that Swertiajaponin acts as a competitive inhibitor of tyrosinase by binding to the active site through hydrogen bonds and hydrophobic interactions. nih.govchemfaces.comresearchgate.netmdpi.com This direct binding is a key mechanism shared with some other tyrosinase inhibitors. mdpi.com

However, the observed stronger anti-melanogenic effect of Swertiajaponin in cellular models compared to kojic acid, despite similar cell-free tyrosinase inhibition potency, suggests additional mechanisms. nih.gov Swertiajaponin has been shown to inhibit oxidative stress-mediated MAPK/MITF signaling, which leads to a decrease in tyrosinase protein levels. nih.govchemfaces.com This distinguishes its action from compounds that solely focus on inhibiting enzyme activity.

Structurally related flavonoids may exhibit different mechanisms or varying degrees of activity through these pathways. For instance, while other flavonoids also possess antioxidant properties that can indirectly influence melanogenesis by reducing oxidative stress, the specific interplay between direct enzyme inhibition and signaling pathway modulation can differ based on structural variations like glycosylation patterns and the presence of specific functional groups. mdpi.com The C-glycosidic bond in Swertiajaponin contributes to its metabolic stability, which could influence its sustained activity compared to less stable O-glycosides.

| Mechanism of Action | Swertiajaponin | Kojic Acid | Structurally Related Flavonoids (General) |

| Direct Tyrosinase Inhibition | Yes (Competitive, binds active site) nih.govchemfaces.comresearchgate.netmdpi.com | Yes (Binds active site) nih.govresearchgate.net | Varies, some are inhibitors mdpi.com |

| Inhibition of Tyrosinase Protein Level | Yes (via MAPK/MITF signaling) nih.govchemfaces.com | Not a primary reported mechanism | Varies |

| Antioxidant Activity | Yes (ROS/ONOO⁻ scavenging) nih.govresearchgate.net | Limited or different focus | Varies, common flavonoid property mdpi.com |

| Metal Chelation | Yes (Copper) researchgate.net | Yes (Copper) | Varies |

Advanced Analytical and Omics Methodologies in Swertiajaponin Research

Metabolomics for Comprehensive Metabolite Profiling